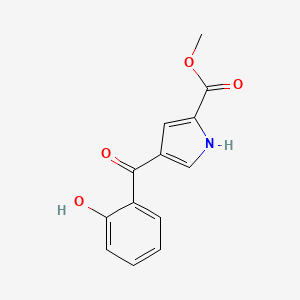
Methyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a hydroxybenzoyl group attached to a pyrrole ring, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-hydroxybenzoyl chloride with methyl 1H-pyrrole-2-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-oxobenzoyl)-1H-pyrrole-2-carboxylate.
Reduction: Formation of 4-(2-hydroxybenzyl)-1H-pyrrole-2-carboxylate.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxybenzoyl group can interact with enzymes and receptors, modulating their activity. The pyrrole ring can also participate in electron transfer reactions, influencing cellular processes. Overall, the compound’s effects are mediated through its ability to interact with biological macromolecules and alter their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-hydroxyphenyl)-1H-pyrrole-2-carboxylate
- Methyl 4-(2-methoxybenzoyl)-1H-pyrrole-2-carboxylate
- Methyl 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the hydroxybenzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62484-63-3 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-18-13(17)10-6-8(7-14-10)12(16)9-4-2-3-5-11(9)15/h2-7,14-15H,1H3 |
InChI Key |
CMKGUGBEYHVDII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















